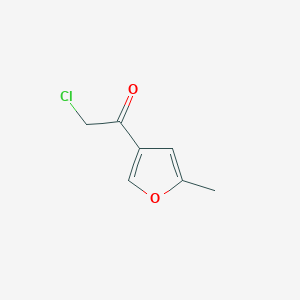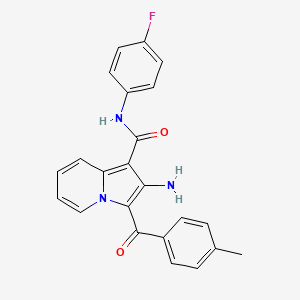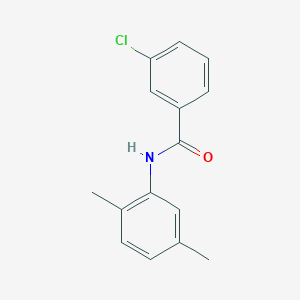
2-Chloro-1-(5-methylfuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5-methylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a methyl-substituted furan ring
Mechanism of Action
Target of Action
Many organic compounds, including those with furan rings, can interact with various enzymes, receptors, or other proteins in the body. The specific targets of “2-Chloro-1-(5-methylfuran-3-yl)ethanone” would depend on its exact structure and properties .
Mode of Action
The compound could interact with its targets by binding to them, potentially altering their function. This could lead to changes in cellular processes, depending on the role of the target .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its targets. This could lead to downstream effects on cellular functions and processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, solubility, stability, and the route of administration. These properties would influence its bioavailability and its ability to reach its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-methylfuran-3-yl)ethanone typically involves the reaction of 5-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield the desired product . The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-methylfuran-3-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are commonly employed.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(5-methylfuran-3-yl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: Similar structure but lacks the chloro group, leading to different reactivity and applications.
2-Chloro-1-(furan-3-yl)ethanone:
Uniqueness
2-Chloro-1-(5-methylfuran-3-yl)ethanone is unique due to the presence of both a chloro group and a methyl-substituted furan ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-1-(5-methylfuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGAYUGSJLRESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569427.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2569429.png)
![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2569434.png)
![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)


![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide](/img/structure/B2569444.png)
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569449.png)
